Increased Lipophilicity: A 1.4-Unit XLogP3-AA Advantage
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.5) compared to the direct 3-(4-bromophenyl) analog (CAS 16672-19-8), which has an XLogP3-AA of 2.1 [1][2]. This 1.4 log unit difference indicates a predicted >25-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one (CAS 16672-19-8): 2.1 |
| Quantified Difference | Δ = +1.4 log units |
| Conditions | Computed by PubChem's XLogP3 algorithm (v3.0) |
Why This Matters
For procurement in lead optimization programs, this quantifiable lipophilicity shift can directly influence oral absorption, blood-brain barrier penetration, and non-specific protein binding, enabling more rational SAR decisions.
- [1] PubChem. Compound Summary for CID 146050034: 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 135741322: 3-(4-Bromophenyl)-1,2,4-oxadiazol-5(4H)-one. National Center for Biotechnology Information, 2025. View Source
